N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
Description
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: is an organic compound with the molecular formula C4H4ClN3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Properties
IUPAC Name |
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUUONNLVFAZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209081 | |
| Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60320-32-3 | |
| Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060320323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60320-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-CHLORO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PM486708 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stepwise Reaction Mechanism
The acylation proceeds via nucleophilic acyl substitution (Figure 1):
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Deprotonation : A base (e.g., triethylamine) deprotonates the amine, enhancing its nucleophilicity.
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Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride.
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HCl scavenging : The base neutralizes HCl, shifting the equilibrium toward product formation.
Optimized Laboratory-Scale Methods
Method A: Triethylamine in 1,4-Dioxane
Procedure :
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Dissolve 2-amino-5-chloro-1,3,4-thiadiazole (1 eq) and triethylamine (1.5 eq) in 1,4-dioxane.
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Add chloroacetyl chloride (1.2 eq) dropwise at 20°C.
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Stir for 4 hours, then pour into ice-cold water to precipitate the product.
Outcomes :
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Yield : 90–95%
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Purity : >98% (HPLC)
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Advantages : Mild conditions, high reproducibility.
Method B: Sodium Acetate in Pyridine
Procedure :
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Reflux 2-amino-5-chloro-1,3,4-thiadiazole (1 eq) with chloroacetyl chloride (1.1 eq) and anhydrous sodium acetate (2 eq) in pyridine for 6 hours.
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Concentrate under reduced pressure and recrystallize from ethanol.
Outcomes :
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Yield : 85–88%
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Purity : 95–97%
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Advantages : Suitable for electron-deficient amines.
Critical Parameters Affecting Yield and Purity
Base Selection
| Base | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | 1,4-Dioxane | 20°C | 95 | 98 |
| Sodium Acetate | Pyridine | Reflux | 88 | 97 |
| Pyridine | Benzene | 80°C | 82 | 94 |
Triethylamine outperforms pyridine due to superior HCl scavenging, minimizing side reactions like over-acylation.
Solvent Effects
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Polar aprotic solvents (e.g., dioxane, THF) enhance reaction rates by stabilizing intermediates.
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Non-polar solvents (e.g., benzene) require higher temperatures, increasing byproduct formation.
Stoichiometric Ratios
A 1:1.2 molar ratio of amine to chloroacetyl chloride balances cost and efficiency. Excess reagent (>1.5 eq) leads to diacylated impurities.
Industrial-Scale Production
Continuous Flow Synthesis
Conditions :
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Reactor type : Tubular flow reactor
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Residence time : 30 minutes
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Temperature : 50°C
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Pressure : 2 bar
Advantages :
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20% higher throughput than batch processes.
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Consistent purity (99%) due to controlled mixing.
Purification Techniques
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Recrystallization | Ethanol/Water (7:3) | 99.5 | 85 |
| Column Chromatography | Hexane:Ethyl Acetate (3:1) | 99.9 | 70 |
Recrystallization is preferred industrially for cost-effectiveness.
Analytical Characterization
Spectroscopic Data
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FT-IR (KBr) : ν = 3280 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 680 cm⁻¹ (C–Cl).
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¹H NMR (400 MHz, DMSO-d₆) : δ 2.15 (s, 3H, CH₃), 8.20 (s, 1H, NH).
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LC-MS : m/z 177.61 [M+H]⁺, 179.61 [M+2+H]⁺ (Cl isotope pattern).
Challenges and Mitigation Strategies
Common Impurities
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include N-substituted thiadiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and thioethers.
Scientific Research Applications
Medicinal Chemistry
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential as an antimicrobial , antifungal , and anticancer agent.
Anticancer Activity
Recent studies have highlighted its efficacy against various cancer cell lines. For example:
- A derivative of this compound demonstrated potent growth inhibition against breast cancer MCF-7 cells with an IC₅₀ of 0.28 µg/mL, indicating significant cytotoxicity .
- Another study reported that certain derivatives inhibited acute promyelocytic leukemia HL-60 cells with an IC₅₀ of 9.6 µM, showcasing its potential in treating hematological malignancies .
Agricultural Applications
In agriculture, this compound serves as a precursor for developing agrochemicals like herbicides and fungicides. Its ability to inhibit plant pathogens makes it a candidate for protecting crops from diseases.
Fungicidal Activity
The compound has shown effectiveness against various fungal pathogens that affect crops, contributing to increased agricultural productivity . Its structural properties allow for modifications that enhance its fungicidal activity while minimizing toxicity to plants.
Materials Science
This compound is also utilized in the synthesis of novel materials. The compound's reactivity allows it to participate in various chemical reactions leading to the formation of new polymers and materials with desirable properties.
Synthesis of Complex Molecules
As a building block in organic synthesis, this compound facilitates the creation of more complex molecules used in pharmaceuticals and advanced materials . Its versatility allows chemists to explore new pathways for developing innovative compounds.
Case Studies
Mechanism of Action
The mechanism of action of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide varies depending on its application. In antimicrobial and antifungal activities, the compound disrupts the cell membrane integrity and inhibits the synthesis of essential biomolecules . As an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and preventing the substrate from binding . In anticancer applications, the compound interferes with DNA replication and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Acetazolamide: A diuretic and carbonic anhydrase inhibitor with a similar thiadiazole structure.
2-amino-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives.
5-amino-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial and anticancer activities.
Uniqueness: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the acetamide group enhances its reactivity and potential for further functionalization . This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .
Biological Activity
Overview
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a member of the thiadiazole derivative family, which has been extensively studied for its diverse biological activities. This compound, with the molecular formula C₄H₄ClN₃OS, exhibits significant potential in medicinal chemistry, particularly as an antimicrobial, antifungal, and anticancer agent.
The compound is synthesized through various chemical reactions involving substitution and cyclization processes. The chlorine atom in the thiadiazole ring can be substituted by nucleophiles such as amines or thiols, leading to a range of derivatives with enhanced biological activities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- In vitro cytotoxicity : The compound demonstrated significant growth inhibition against various cancer cell lines. For example, a related derivative showed an IC₅₀ of 0.28 µg/mL against MCF-7 breast cancer cells and 9.6 µM against HL-60 leukemia cells .
- Mechanism of action : The anticancer activity is often associated with the induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways. Compounds derived from this compound have been shown to enhance these apoptotic markers in treated cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial and fungal strains:
- Activity spectrum : this compound has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. Electron-withdrawing groups such as chlorine enhance its antimicrobial potential .
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their structural characteristics:
- Substitution effects : The presence of electron-donating or electron-withdrawing groups at specific positions on the aromatic ring significantly impacts potency. For example, electron-withdrawing groups have been linked to increased antimicrobial activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives.
| Activity Type | Cell Line/Organism | IC₅₀/Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 0.28 µg/mL | Apoptosis induction |
| Anticancer | HL-60 (Leukemia) | 9.6 µM | Apoptotic marker modulation |
| Antimicrobial | E. coli | MIC < 10 µM | Cell wall synthesis inhibition |
| Antimicrobial | S. aureus | MIC < 10 µM | Disruption of cell membrane integrity |
Case Studies
- Study on Anticancer Activity : A recent investigation into novel thiadiazole derivatives indicated that modifications to the acetamide linker significantly improved anticancer efficacy against MCF-7 cells. The study found that certain substitutions led to enhanced lipophilicity and cellular uptake, resulting in lower IC₅₀ values compared to standard chemotherapeutics like Cisplatin .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that compounds with halogen substituents exhibited superior activity compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-chloro-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) yields the target acetamide. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:chloroacetyl chloride) are critical for minimizing side products like disubstituted derivatives. Post-reaction purification via recrystallization (ethanol/water) ensures >90% purity .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- FT-IR : Confirms the presence of C=O (1670–1680 cm⁻¹) and N–H (3300–3350 cm⁻¹) stretches.
- ¹H/¹³C NMR : The acetamide methyl group appears at δ 2.1–2.3 ppm (¹H) and δ 25–28 ppm (¹³C). The thiadiazole ring protons are deshielded (δ 8.0–8.5 ppm).
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 204–206 (Cl isotope pattern) confirm molecular weight.
- Elemental Analysis : Validates C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays based on structural analogs:
- Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
- Antimicrobial Screening : Agar dilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Enzyme Inhibition : Carbonic anhydrase inhibition assays (similar to acetazolamide derivatives) using spectrophotometric methods .
Advanced Research Questions
Q. How can computational methods like Free Energy Perturbation (FEP) optimize the blood-brain barrier (BBB) penetration of thiadiazolyl acetamide derivatives?
- Methodological Answer :
- FEP Simulations : Calculate relative binding free energies for analogs to predict BBB permeability. For example, substituents like cyclohexylmethyl or aryl groups enhance lipophilicity, improving BBB penetration.
- Permeability Prediction Tools : Use in silico models (e.g., SwissADME) to estimate logP (optimal range: 2–3) and P-gp substrate likelihood.
- Validation : Compare computed results with in vivo brain/plasma ratio studies in rodent models .
Q. What crystallographic software (e.g., SHELX) is suitable for resolving structural ambiguities in metal complexes of this compound?
- Methodological Answer :
- SHELXL : Refine crystal structures using high-resolution X-ray data. For octahedral Cr(III)/Co(III) complexes, assign occupancy factors to disordered ligands.
- ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks (e.g., N–H···O interactions in acetamide moieties).
- Validation : Check R-factors (<5%) and goodness-of-fit (GOF ≈1.0) to ensure model accuracy .
Q. How do structural modifications (e.g., sulfonamide vs. chloro substitution) impact pharmacological activity?
- Methodological Answer :
- SAR Studies : Replace the chloro group with sulfonamide (-SO₂NH₂) to mimic acetazolamide’s carbonic anhydrase inhibition.
- Activity Correlation : Compare inhibitory constants (Kᵢ) using enzyme kinetics. Sulfonamide derivatives typically show 10–100x higher affinity due to zinc-binding sulfonamide groups.
- Toxicity Profiling : Assess nephrotoxicity risks via in vitro renal cell viability assays .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Statistical Analysis : Use Student’s t-test (p<0.05) to validate reproducibility across triplicate experiments.
- Control Standardization : Include positive controls (e.g., acetazolamide for enzyme assays) and normalize data to cell viability/vehicle baselines.
- Meta-Analysis : Compare IC₅₀ values from independent studies using standardized protocols (e.g., NIH/WHO guidelines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
